

Application Notes & Protocols for Catharanthine Quantification via High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Catharanthine (Standard)

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These application notes provide a detailed framework for the quantification of Catharanthine, a critical precursor to the anticancer drugs vinblastine and vincristine, using High-Performance Liquid Chromatography (HPLC). The protocols outlined are compiled from validated methods to ensure reliability and reproducibility in a research or quality control setting.

Introduction

Catharanthine is a terpenoid indole alkaloid found in the medicinal plant *Catharanthus roseus*. As a key monomeric precursor for the synthesis of the dimeric anticancer alkaloids, vinblastine and vincristine, its accurate quantification is essential for agricultural optimization, biosynthetic pathway studies, and pharmaceutical production.^{[1][2]} Reversed-phase HPLC (RP-HPLC) is a widely used, robust, and reliable technique for the separation and quantification of Catharanthine and other related alkaloids from complex plant extracts.^{[1][3][4]}

Data Presentation: Comparison of HPLC Methods

The following table summarizes key quantitative parameters from various validated HPLC methods for the simultaneous determination of Catharanthine and other Vinca alkaloids. This allows for a comparative assessment of different analytical approaches.

Parameter	Method 1	Method 2	Method 3
Analytes	Vincristine, Vinblastine, Catharanthine, Vindoline	Vindoline, Vincristine, Catharanthine, Vinblastine	Vindoline, Catharanthine, Anhydrovinblastine
Column	Merck Chromolith Performance RP-18e (100 x 4.6 mm)[5]	Zorbax Eclipse plus C18 (250 mm x 4.6 mm; 5 µm)[6]	Waters (5)C18-MS-II column (4.6 mm x 250 mm)[7]
Mobile Phase	Acetonitrile–0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v; pH 3.5)[5][8]	Methanol:Acetonitrile: Ammonium acetate buffer (25 mM) with 0.1% triethylamine (15:45:40 v/v)[6]	Methanol-1% (v/v) diethylamine solution (pH 7.3 with phosphate)[7]
Flow Rate	1.2 mL/min[5][8]	Not Specified	Not Specified
Detection	UV at 254 nm[5][8]	UV at 297 nm[6]	UV at 220 nm[7]
Linearity Range (Catharanthine)	0.25–25 µg/mL[5][8]	0.5-200 µg/mL	0.03-1 mg/mL[7]
Limit of Detection (LOD) (Catharanthine)	18 µg/mL[5]	< 0.20 µg/mL[3][6]	Not Specified
Limit of Quantification (LOQ) (Catharanthine)	56 µg/mL[5]	Not Specified	Not Specified
Recovery (%)	98%[5][8]	98.09%–108%[3][6]	97.0%[7]
Precision (RSD %)	1.33[5][8]	< 2.68%[3]	1.37%[7]

Experimental Protocols

This section details a comprehensive protocol for the extraction and HPLC quantification of Catharanthine from Catharanthus roseus leaves, based on established methodologies.[5][9]

Sample Preparation: Extraction of Alkaloids

A simplified and effective method for extracting alkaloids from plant material is crucial for accurate analysis.[9]

Materials:

- Dried and powdered leaf material of *C. roseus*
- 90% Ethanol
- 3% Hydrochloric acid (HCl)
- Hexane
- Methanol (HPLC Grade)
- 0.45 µm syringe filters

Procedure:

- Weigh 5 g of powdered leaf material and macerate with 90% ethanol.
- Concentrate the ethanolic extract under vacuum.
- Acidify the residue with 3% HCl to convert alkaloids into their salt form.
- Wash the acidic solution with hexane to remove non-polar impurities.
- Collect the aqueous layer containing the alkaloid hydrochlorides.
- Filter the aqueous extract through a 0.45 µm syringe filter prior to HPLC injection.

HPLC-UV Analysis

This protocol provides a robust isocratic HPLC method for the simultaneous quantification of Catharanthine and other major *Vinca* alkaloids.[5][8]

Instrumentation and Conditions:

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Column: Merck Chromolith Performance RP-18e (100 x 4.6 mm) or equivalent C18 column.
- Mobile Phase: Prepare a mixture of acetonitrile and 0.1M phosphate buffer containing 0.5% glacial acetic acid in a 21:79 (v/v) ratio. Adjust the pH to 3.5.[\[5\]](#)[\[8\]](#)
- Flow Rate: 1.2 mL/min.[\[5\]](#)[\[8\]](#)
- Column Temperature: Ambient.
- Detection Wavelength: 254 nm.[\[5\]](#)[\[8\]](#)
- Injection Volume: 20 µL.

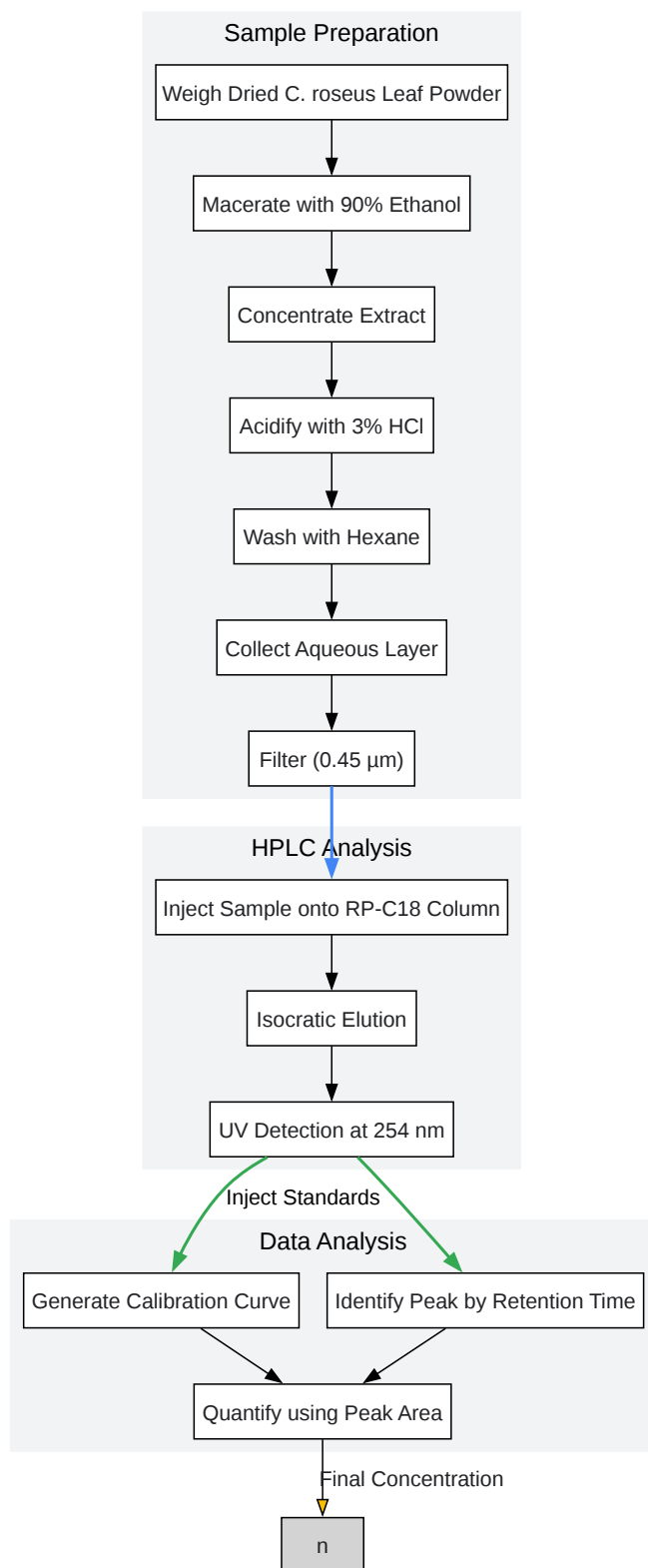
Procedure:

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Prepare a series of standard solutions of Catharanthine in methanol at known concentrations (e.g., 0.25, 1, 5, 10, 25 µg/mL) to construct a calibration curve.
- Inject the prepared sample extracts and standard solutions.
- Identify the Catharanthine peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of Catharanthine in the sample by correlating its peak area with the calibration curve.

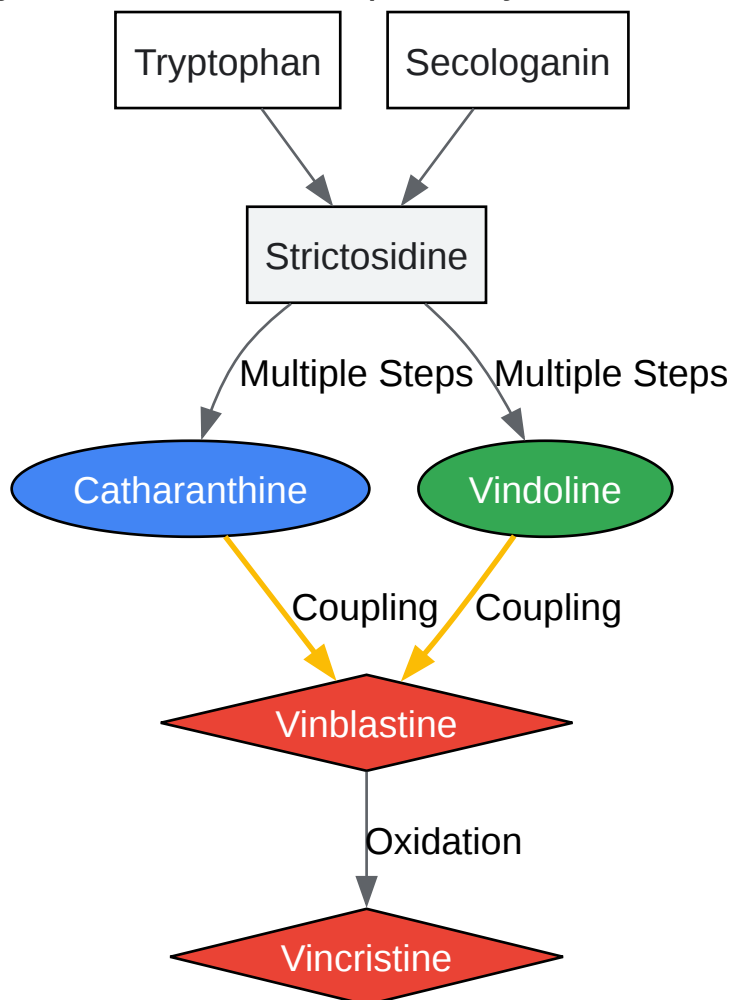
Mandatory Visualizations

Experimental Workflow for Catharanthine Quantification

Experimental Workflow for Catharanthine Quantification



Biosynthetic Relationship of Key Vinca Alkaloids



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